

Technical Guide: Physicochemical and Biological Profile of Substituted Benzofuran-2-Carboxylates

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Compound of Interest

Compound Name: *3,5-Dimethylbenzofuran-2-carboxylate*

Cat. No.: B095550

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Disclaimer: Direct experimental data for **3,5-dimethylbenzofuran-2-carboxylate** is not readily available in the public domain. This guide provides a comprehensive overview based on the established properties of the benzofuran-2-carboxylate scaffold and data from structurally similar analogs. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The benzofuran scaffold, consisting of a fused benzene and furan ring, is a key structural motif in numerous natural products and synthetic pharmaceuticals.^[1] Benzofuran-2-carboxylates, in particular, serve as crucial intermediates in the synthesis of more complex molecules and exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.^{[2][3]} This technical guide aims to provide an in-depth understanding of the physical and chemical properties of this class of compounds, with a focus on derivatives bearing alkyl substitutions on the benzofuran core.

Physicochemical Properties

The physical and chemical properties of benzofuran-2-carboxylates are influenced by the nature and position of substituents on the bicyclic ring system. While specific data for **3,5-**

dimethylbenzofuran-2-carboxylate is unavailable, the following tables summarize key physicochemical parameters for related and structurally analogous compounds to provide a comparative reference.

Table 1: Physical Properties of Selected Benzofuran Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Physical Form	Reference
Benzofuran-2-carboxylic acid	C ₉ H ₆ O ₃	162.14	193-196	Solid	
Ethyl benzofuran-2-carboxylate	C ₁₁ H ₁₀ O ₃	190.20	29-34	Solid	
Methyl 3-aminobenzofuran-2-carboxylate	C ₁₀ H ₉ NO ₃	191.18	Not specified	Solid	[4]
Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate	C ₁₅ H ₁₆ O ₆	292.28	98-100	White powder	[5]

Table 2: Spectral Data of Selected Benzofuran Derivatives

Compound Name	¹ H-NMR (δ ppm)	¹³ C-NMR (δ ppm)	Mass Spec (m/z)	IR (cm ⁻¹)	Reference
Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate	2.55 (s, 3H), 2.73 (s, 3H), 3.94 (s, 3H), 3.95 (s, 3H), 3.95 (s, 3H), 7.10 (s, 1H)	9.22, 32.34, 51.84, 56.38, 62.40, 104.42, 120.28, 124.84, 125.43, 141.68, 145.57, 148.67, 150.58, 160.41, 197.50	[M+Na] ⁺ 315.0839	Not specified	[5]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid	2.50 (s, 3H), 2.62 (s, 3H), 3.84 (s, 3H), 3.92 (s, 3H), 7.47 (s, 1H), 13.41 (br. s, 1H)	9.15, 32.13, 56.43, 61.755, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33	Not specified	Not specified	[5]

Synthesis and Reactivity

The synthesis of the benzofuran-2-carboxylate scaffold can be achieved through various methodologies. A common and effective route involves the reaction of a substituted salicylaldehyde with a haloacetate followed by an intramolecular cyclization.

General Experimental Protocol for the Synthesis of Substituted Ethyl Benzofuran-2-carboxylates

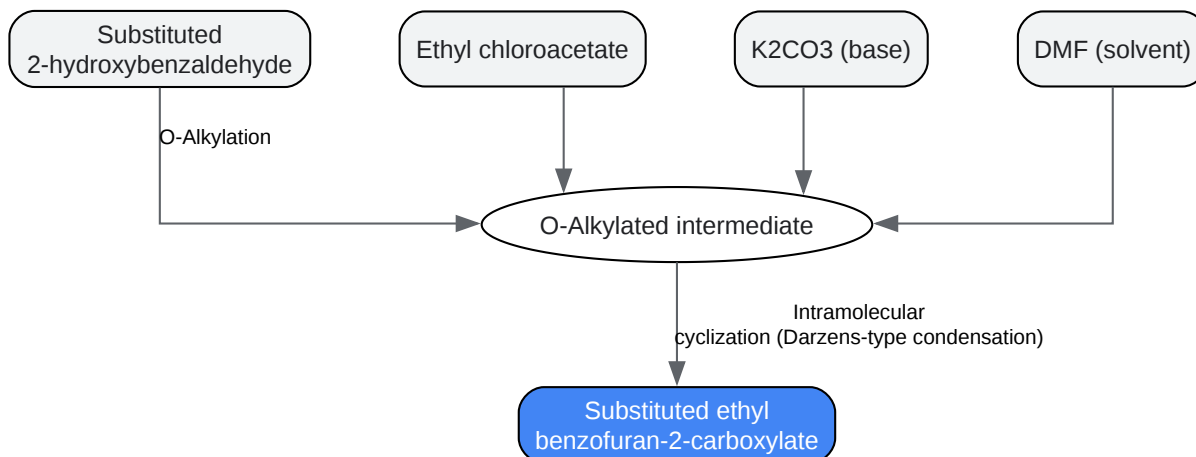
This protocol is a generalized procedure based on established methods for the synthesis of halogen-substituted benzofuran-2-carboxylates.[6]

Materials:

- Substituted 2-hydroxybenzaldehyde (e.g., 5-methylsalicylaldehyde for a 5-methyl derivative)
- Ethyl chloroacetate
- Anhydrous potassium carbonate
- Dimethylformamide (DMF)

Procedure:

- A mixture of the substituted 2-hydroxybenzaldehyde (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (1.5 eq) is prepared in DMF.
- The reaction mixture is heated to approximately 92-94 °C with stirring for 4 hours.
- After cooling, the mixture is poured into water.
- The resulting precipitate is filtered, washed with water, and dried to yield the crude ethyl benzofuran-2-carboxylate derivative.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).



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Figure 1: Generalized synthetic pathway for substituted ethyl benzofuran-2-carboxylates.

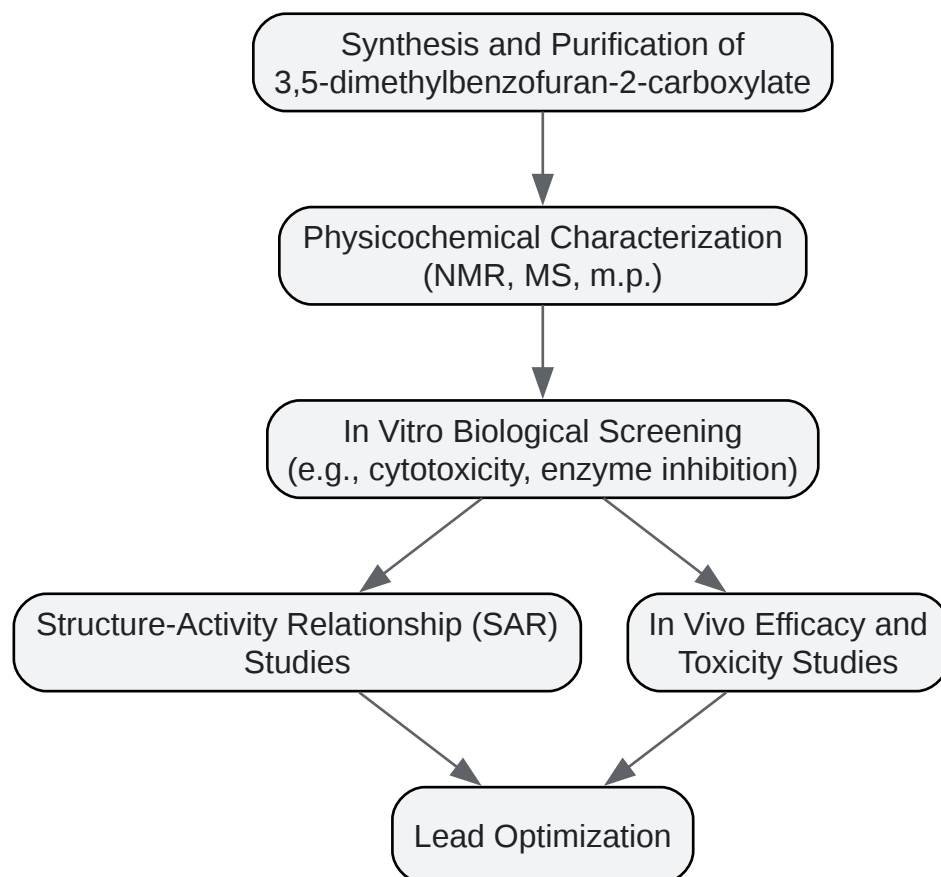
Biological Activity and Potential Applications

While no specific biological data exists for **3,5-dimethylbenzofuran-2-carboxylate**, the broader class of benzofuran derivatives has been extensively studied for its therapeutic potential. The nature and position of substituents on the benzofuran ring play a critical role in determining the biological activity.^[1] For instance, the presence of halogenated rings can influence cytotoxicity.^[1]

Derivatives of benzofuran-2-carboxylic acid have been investigated as:

- Anticancer Agents: Certain substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines.^[2]
- Anti-inflammatory Agents: The benzofuran scaffold is present in compounds with anti-inflammatory properties.^[2]
- Antimicrobial Agents: Various benzofuran derivatives have shown activity against a range of microbial pathogens.^[7]

The logical workflow for investigating the potential of a novel benzofuran derivative like **3,5-dimethylbenzofuran-2-carboxylate** would typically involve a series of in vitro and in vivo studies.



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Figure 2: Typical workflow for the evaluation of a novel benzofuran derivative.

Conclusion

The benzofuran-2-carboxylate scaffold represents a valuable platform for the development of new therapeutic agents. While specific data for **3,5-dimethylbenzofuran-2-carboxylate** remains elusive, the established chemistry and pharmacology of this class of compounds provide a strong foundation for future research. The synthesis of this specific derivative can likely be achieved through established protocols, and its biological activity can be systematically evaluated using standard screening assays. Further investigation into this and other novel benzofuran derivatives is warranted to explore their full therapeutic potential.

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